molecular formula C17H20N2O3S B11050130 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine

Cat. No.: B11050130
M. Wt: 332.4 g/mol
InChI Key: QGKUALAIWDLZPX-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-pyridyl group and a 4-methoxyphenylsulfonyl group

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-pyridyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the 4-methoxyphenylsulfonyl group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridyl group may enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine can be compared with similar compounds such as:

    1-[(4-Methoxyphenyl)sulfonyl]-4-piperidone: This compound lacks the pyridyl group, which may result in different binding properties and biological activities.

    4-(4-Pyridyl)piperidine: This compound lacks the methoxyphenylsulfonyl group, which may affect its solubility and reactivity.

    1-[(4-Methoxyphenyl)sulfonyl]-4-(4-methylpyridyl)piperidine: The presence of a methyl group on the pyridyl ring can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyridine

InChI

InChI=1S/C17H20N2O3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3

InChI Key

QGKUALAIWDLZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=NC=C3

Origin of Product

United States

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